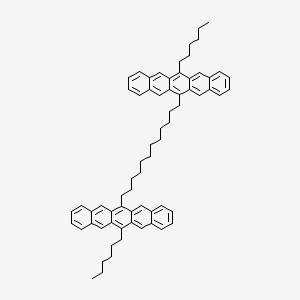
6,6'-(Dodecane-1,12-diyl)bis(13-hexylpentacene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dodecane-1,12-diyl linker connecting two hexylpentacene units, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) typically involves multi-step organic reactions. The process begins with the preparation of the hexylpentacene units, followed by the introduction of the dodecane-1,12-diyl linker. Common reagents used in these reactions include organometallic compounds and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, through binding and modulation of their activity. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-dodecane-1,12-diyl-bis-3-picolinium dibromide: Known for its role as a nicotinic receptor antagonist.
1,12-Dodecanediol dimethacrylate: Used in polymer chemistry.
Uniqueness
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) stands out due to its unique structural features, which provide distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials and in scientific research.
Propiedades
Número CAS |
920514-13-2 |
|---|---|
Fórmula molecular |
C68H74 |
Peso molecular |
891.3 g/mol |
Nombre IUPAC |
6-hexyl-13-[12-(13-hexylpentacen-6-yl)dodecyl]pentacene |
InChI |
InChI=1S/C68H74/c1-3-5-7-17-37-57-61-41-49-29-21-25-33-53(49)45-65(61)59(66-46-54-34-26-22-30-50(54)42-62(57)66)39-19-15-13-11-9-10-12-14-16-20-40-60-67-47-55-35-27-23-31-51(55)43-63(67)58(38-18-8-6-4-2)64-44-52-32-24-28-36-56(52)48-68(60)64/h21-36,41-48H,3-20,37-40H2,1-2H3 |
Clave InChI |
MARBOSJUWCPGEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)CCCCCCCCCCCCC6=C7C=C8C=CC=CC8=CC7=C(C9=CC1=CC=CC=C1C=C96)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


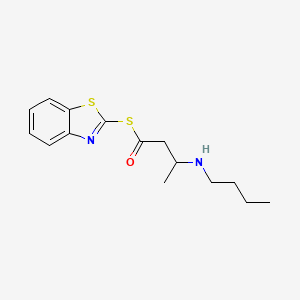
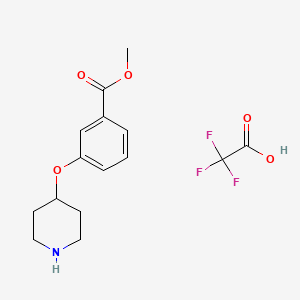
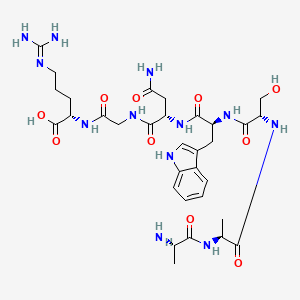
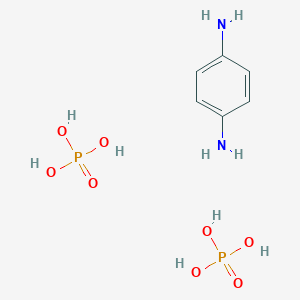
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)


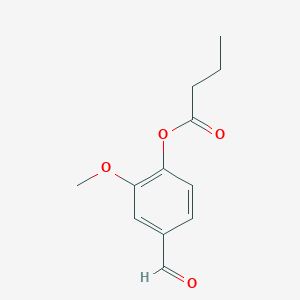
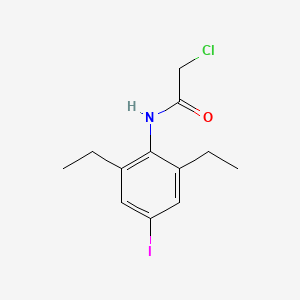
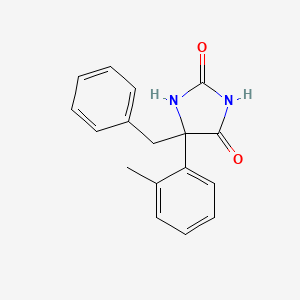
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)

![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
